8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It is characterized by a bromine atom at the 8-position and a carboxylic acid group at the 3-position of the imidazo ring. The molecular formula of this compound is , with a molecular weight of approximately 255.07 g/mol . This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities.
The synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves several key steps:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | 8-bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
| Canonical SMILES | CC1=C(N2C=C(C=C(C2=N1)Br)C(=O)O) |
This structure indicates the presence of a bromine atom and a carboxylic acid group, which contribute to its reactivity and potential biological activities.
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions:
These reactions are significant for synthesizing more complex derivatives that may exhibit enhanced biological activities or specific pharmacological properties.
The mechanism of action for 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. This compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects including potential antimicrobial or anticancer properties.
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several notable applications:
This compound's unique structural attributes make it a valuable asset in both academic research and industrial applications, particularly within pharmaceutical development.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: